molecular formula C11H12O4 B1628954 5-Allyl-2-hydroxy-3-methoxybenzoic acid CAS No. 2216-99-1

5-Allyl-2-hydroxy-3-methoxybenzoic acid

Cat. No.: B1628954
CAS No.: 2216-99-1
M. Wt: 208.21 g/mol
InChI Key: DBXLLKFZSNRRLF-UHFFFAOYSA-N
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Description

5-Allyl-2-hydroxy-3-methoxybenzoic acid, also known as 2-Hydroxy-3-methoxy-5-(2-propenyl)benzoic acid, is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of an allyl group, a hydroxyl group, and a methoxy group attached to a benzoic acid core. It is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-2-hydroxy-3-methoxybenzoic acid typically involves the esterification of this compound methyl ester followed by hydrolysis. The esterification can be achieved using methanol and a suitable acid catalyst under reflux conditions . The hydrolysis step involves treating the ester with a strong base such as sodium hydroxide to yield the desired acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and hydrolysis processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Allyl-2-hydroxy-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Allyl-2-hydroxy-3-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Allyl-2-hydroxy-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The allyl group may also participate in covalent bonding with target proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Allyl-2-hydroxy-3-methoxybenzoic acid is unique due to the presence of both the allyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-hydroxy-3-methoxy-5-prop-2-enylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-4-7-5-8(11(13)14)10(12)9(6-7)15-2/h3,5-6,12H,1,4H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXLLKFZSNRRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40603019
Record name 2-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40603019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2216-99-1
Record name 2-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40603019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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